CSE Inhibitory Potency: DL-PAG versus β-Cyanoalanine and L-Aminoethoxyvinylglycine
In recombinant enzyme assays at pH 8.2 and 37°C, DL-propargylglycine (DL-PAG) exhibits an IC₅₀ of 40 μM against CSE, placing it at an intermediate potency between the more potent L-aminoethoxyvinylglycine (IC₅₀ = 1.0 μM) and the less potent β-cyanoalanine (IC₅₀ = 14 μM) [1]. In rat liver homogenate preparations, DL-PAG demonstrates an IC₅₀ of 55.0 ± 3.2 μM, which is approximately 8.5-fold less potent than β-cyanoalanine (BCA) in the same system (IC₅₀ = 6.5 ± 1.2 μM) [2]. This graded potency spectrum defines DL-PAG as a moderately potent, well-characterized tool for H₂S pathway studies where complete enzyme ablation is not required or where intermediate inhibition is desired.
| Evidence Dimension | CSE enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 40 μM (recombinant); 55.0 ± 3.2 μM (rat liver) |
| Comparator Or Baseline | β-cyanoalanine: 14 μM (recombinant) / 6.5 ± 1.2 μM (rat liver); L-aminoethoxyvinylglycine: 1.0 μM (recombinant) |
| Quantified Difference | DL-PAG is ~2.9× less potent than BCA (recombinant) and ~8.5× less potent than BCA (rat liver); DL-PAG is 40× less potent than L-aminoethoxyvinylglycine |
| Conditions | Recombinant enzyme: pH 8.2, 37°C; Rat liver homogenate: in vitro H₂S synthesis assay |
Why This Matters
Selection of DL-PAG over BCA or L-aminoethoxyvinylglycine depends on the required inhibition window—DL-PAG provides moderate, well-documented inhibition suitable for studies where residual H₂S production is desired or where over-inhibition artifacts must be avoided.
- [1] ScienceDirect Topics: Propargylglycine overview. Citing primary literature on CSE inhibitors. View Source
- [2] Mok YYP, Atan MSBM, Ping CY, et al. Role of hydrogen sulphide in haemorrhagic shock in the rat: Protective effect of inhibitors of hydrogen sulphide biosynthesis. Br J Pharmacol. 2004;143(7):881-889. View Source
